N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide
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Overview
Description
N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound with the molecular formula C25H28N2O3 and a molecular weight of 404.50142 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities.
Preparation Methods
The synthesis of N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline scaffold . Industrial production methods may involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols to optimize yield and minimize environmental impact .
Chemical Reactions Analysis
N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. One known mechanism is the inhibition of translation elongation factor 2 (PfEF2), which disrupts protein synthesis in target cells . This mechanism is particularly relevant in the context of its potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide can be compared with other similar compounds, such as:
N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide: This compound has a similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-cycloheptyl-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide: This compound differs in the position of the methoxy groups on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C25H28N2O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H28N2O3/c1-29-18-13-14-20(24(15-18)30-2)23-16-21(19-11-7-8-12-22(19)27-23)25(28)26-17-9-5-3-4-6-10-17/h7-8,11-17H,3-6,9-10H2,1-2H3,(H,26,28) |
InChI Key |
LMNOGGDBLYKKLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCCCC4)OC |
Origin of Product |
United States |
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